Molecular Bulk and Lipophilicity
The target compound's twin cyclohexyl architecture confers molecular weight (211.34 g/mol) and topological polar surface area (32.3 Ų) values that are significantly higher than the ethanol analog (MW 157.26 g/mol, TPSA 29.5 Ų) and the butanol analog (MW 185.31 g/mol, TPSA 29.5 Ų), while its calculated lipophilicity (XLogP3=2.8) is elevated relative to the ethanol derivative (XLogP3≈1.5) [1][2][3]. This positions the compound as a higher-molecular-weight, more lipophilic scaffold suitable for targets where increased steric demand or altered membrane permeability is required.
| Evidence Dimension | Computed molecular properties (MW, TPSA, XLogP3) |
|---|---|
| Target Compound Data | MW 211.34 g/mol; TPSA 32.3 Ų; XLogP3 2.8 |
| Comparator Or Baseline | 2-[(Cyclohexylmethyl)amino]ethan-1-ol: MW 157.26 g/mol; TPSA 29.5 Ų; XLogP3 ~1.5 (estimated). 4-[(Cyclohexylmethyl)amino]butan-2-ol: MW 185.31 g/mol; TPSA 29.5 Ų |
| Quantified Difference | MW ↑34% vs. ethanol analog; XLogP3 ↑~1.3 units; TPSA ↑2.8 Ų |
| Conditions | PubChem-computed properties; XLogP3 3.0 algorithm; Cactvs 3.4.6.11 TPSA |
Why This Matters
For lead optimization programs targeting intracellular or CNS receptors, a 1.3-unit logP shift can increase predicted blood-brain barrier permeability substantially, while a 34% MW increase alters ligand efficiency indices that directly influence hit-to-lead prioritization.
- [1] PubChem. CID 45358261. 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol. View Source
- [2] American Elements. 2-(Cyclohexylmethylamino)ethanol (CAS 127403-95-6). PubChem CID 13288213. View Source
- [3] PubChem. 4-[(Cyclohexylmethyl)amino]butan-2-ol. CID 13288214. https://pubchem.ncbi.nlm.nih.gov/compound/13288214 View Source
